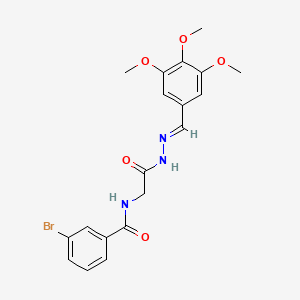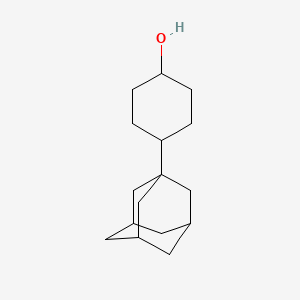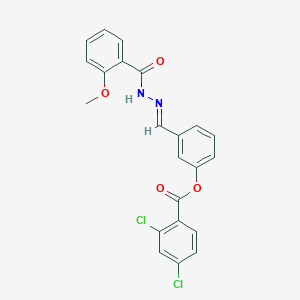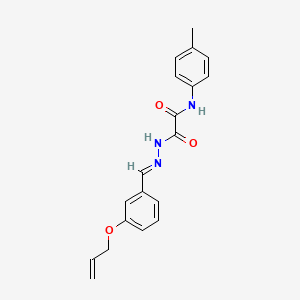
3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Brom-N-(2-Oxo-2-(2-(3,4,5-Trimethoxybenzyliden)hydrazino)ethyl)benzamid ist eine organische Verbindung mit der Summenformel C19H20BrN3O5. Es ist ein Derivat von Benzamid und enthält ein Bromatom, eine Hydrazinogruppe und eine Trimethoxybenzyliden-Einheit.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Brom-N-(2-Oxo-2-(2-(3,4,5-Trimethoxybenzyliden)hydrazino)ethyl)benzamid erfolgt typischerweise in einem mehrstufigen Prozess. Eine gängige Methode beginnt mit der Bromierung von Benzamid, um das Bromatom einzuführen. Anschließend wird die Hydrazinogruppe durch eine Reaktion mit Hydrazin gebildet. Der letzte Schritt beinhaltet die Kondensation des Hydrazino-Zwischenprodukts mit 3,4,5-Trimethoxybenzaldehyd, um das gewünschte Produkt zu bilden .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, da sie hauptsächlich in Forschungseinrichtungen eingesetzt wird. Der Syntheseprozess kann durch Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, skaliert werden, um die Ausbeute und Reinheit zu erhöhen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Brom-N-(2-Oxo-2-(2-(3,4,5-Trimethoxybenzyliden)hydrazino)ethyl)benzamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Hydrazinogruppe in ein Amin umwandeln.
Substitution: Das Bromatom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Für Substitutionsreaktionen können Nukleophile wie Natriummethoxid oder Kaliumcyanid eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate der Verbindung.
Reduktion: Aminierte Derivate.
Substitution: Substituierte Benzamide mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
3-Brom-N-(2-Oxo-2-(2-(3,4,5-Trimethoxybenzyliden)hydrazino)ethyl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung.
Industrie: Wird zur Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Brom-N-(2-Oxo-2-(2-(3,4,5-Trimethoxybenzyliden)hydrazino)ethyl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und so deren Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Brom-N-(2-Oxo-2-(2-(2,3,4-Trimethoxybenzyliden)hydrazino)ethyl)benzamid
- 3-Methyl-N-(2-Oxo-2-(2-(3,4,5-Trimethoxybenzyliden)hydrazino)ethyl)benzamid
- 3-Chlor-N-(2-Oxo-2-(2-(2,3,4-Trimethoxybenzyliden)hydrazino)ethyl)benzamid
Eindeutigkeit
3-Brom-N-(2-Oxo-2-(2-(3,4,5-Trimethoxybenzyliden)hydrazino)ethyl)benzamid ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für spezifische Forschungsanwendungen, bei denen die Eigenschaften von Brom vorteilhaft sind .
Eigenschaften
CAS-Nummer |
764653-72-7 |
|---|---|
Molekularformel |
C19H20BrN3O5 |
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
3-bromo-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H20BrN3O5/c1-26-15-7-12(8-16(27-2)18(15)28-3)10-22-23-17(24)11-21-19(25)13-5-4-6-14(20)9-13/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |
InChI-Schlüssel |
DMFNDCGRRNKDLB-LSHDLFTRSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012274.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12012294.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012302.png)




![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12012328.png)
![(5Z)-3-ethyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012333.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12012340.png)
![[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12012347.png)
